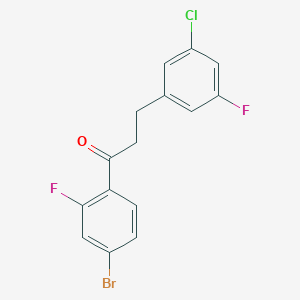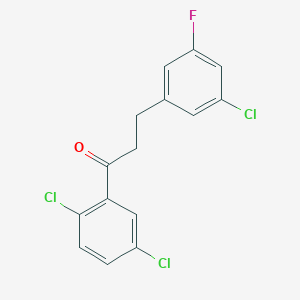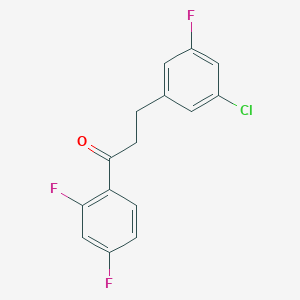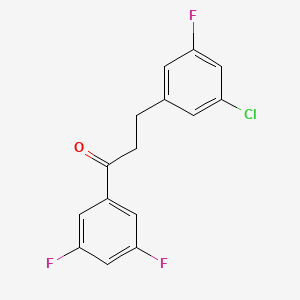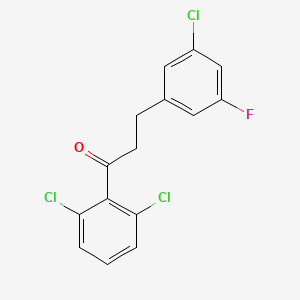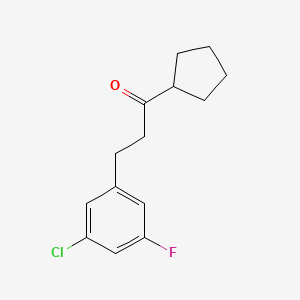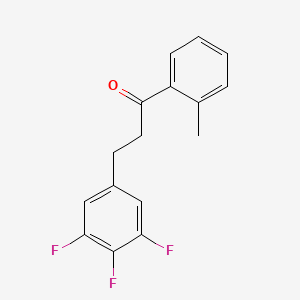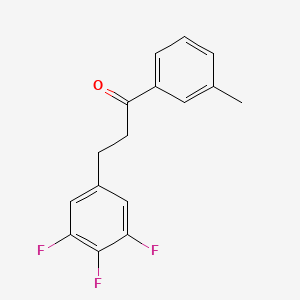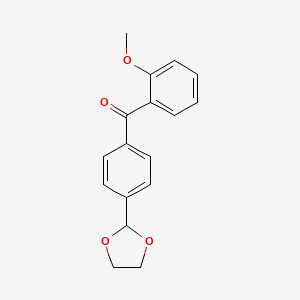
4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzophenone derivative with a 1,3-dioxolane group and a methoxy group attached. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl groups . The 1,3-dioxolane group is a type of acetal, which is a functional group characterized by two single-bonded oxygen atoms connected to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzophenone core structure, with the 1,3-dioxolane and methoxy groups attached at the 4’ position of one of the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the 1,3-dioxolane group could potentially make the compound more soluble in certain solvents .Applications De Recherche Scientifique
Asymmetric Synthesis
4'-(1,3-Dioxolan-2-yl)-2-methoxybenzophenone has been used in the asymmetric synthesis of α-hydroxy esters. This process involves the use of chiral auxiliaries for bidentate chelation-controlled alkylation of glycolate enolate, demonstrating its significance in creating enantiomerically enriched compounds in organic synthesis (Jung, Ho, & Kim, 2000).
Catalysis
In another study, this compound was involved in the synthesis of 2-Hydroxy-4-methoxybenzophenone, catalyzed by N-Octyldiethanolamine Borate. This process highlights the role of this compound in facilitating specific chemical transformations, thereby contributing to the field of catalysis (Li, 2005).
Photodynamic Therapy
A study in 2020 investigated new zinc phthalocyanine compounds substituted with derivatives of this compound. These compounds exhibited promising properties as photosensitizers in photodynamic therapy, particularly for cancer treatment. This application underlines the potential of this compound derivatives in medical applications, especially in targeted cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Study
The compound was identified in a study exploring phytochemicals from the stem wood of Sorbus lanata. This research provides insights into its occurrence in natural products and potential antioxidant properties, which can be significant in pharmaceutical and nutraceutical applications (Uddin et al., 2013).
Analytical Chemistry
This compound has been analyzed in human serum for its metabolites. This study highlights its importance in analytical chemistry, particularly in understanding the metabolism and environmental presence of this compound (Tarazona, Chisvert, & Salvador, 2013).
Crystal Structure Analysis
Its role in crystal structure analysis is evident in a study where its derivative was synthesized and analyzed for its molecular and crystal structure. This application is crucial in the field of materials science and molecular engineering (Li, Wang, & Chen, 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBBDDAKFUSNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645098 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-86-9 |
Source


|
| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



